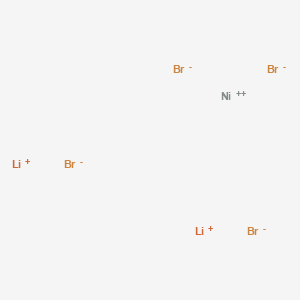
Dilithium;nickel(2+);tetrabromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;nickel(2+);tetrabromide, also known as dilithium tetrabromonickelate(II), is a coordination compound containing a nickel ion surrounded by four bromide ions in a tetrahedral arrangement. The chemical formula for this compound is Li₂NiBr₄. It forms a dark blue solution in tetrahydrofuran and is known for its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium tetrabromonickelate(II) can be synthesized by reacting nickel bromide with lithium bromide in a suitable solvent such as water or methanol. The reaction typically involves mixing the two salts in the solvent, followed by the addition of a coordinating solvent like tetrahydrofuran to form the desired complex .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) involves the use of high-purity nickel bromide and lithium bromide. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure the formation of the desired product. The resulting solution is then purified and concentrated to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium tetrabromonickelate(II) undergoes various chemical reactions, including:
Substitution Reactions: One or more bromide ions can be replaced by other ligands such as triphenylphosphine, resulting in the formation of different nickel complexes.
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, changing its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) include triphenylphosphine, bromobenzene, and various solvents like tetrahydrofuran and dichloroethane. Reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures .
Major Products
Major products formed from reactions with dilithium tetrabromonickelate(II) include various substituted nickel complexes, such as triphenylphosphinetribromonickelate and other tetrahedral nickelates .
Wissenschaftliche Forschungsanwendungen
Dilithium tetrabromonickelate(II) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dilithium tetrabromonickelate(II) involves the coordination of the nickel ion with bromide ligands, which influences its electronic properties and reactivity. The compound can interact with various molecular targets, including organic substrates and other metal ions, through coordination and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dilithium tetrabromonickelate(II) include:
Tetrafluoronickelates: Nickel complexes with four fluoride ions.
Tetrachloronickelates: Nickel complexes with four chloride ions.
Tetraiodonickelates: Nickel complexes with four iodide ions.
Tetracyanonickelates: Nickel complexes with four cyanide ions.
Uniqueness
What sets dilithium tetrabromonickelate(II) apart from these similar compounds is its specific coordination environment and the unique electronic transitions it exhibits. The presence of bromide ligands results in distinct absorption bands in the visible and near-infrared regions, making it particularly useful in spectroscopic studies .
Eigenschaften
Molekularformel |
Br4Li2Ni |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
dilithium;nickel(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI-Schlüssel |
AVJDNPHXGKKFIA-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Ni+2].[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


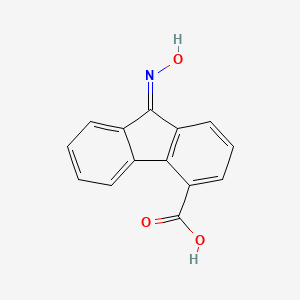
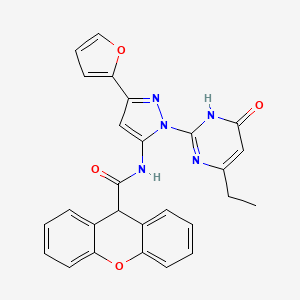
acetic acid](/img/structure/B14121453.png)
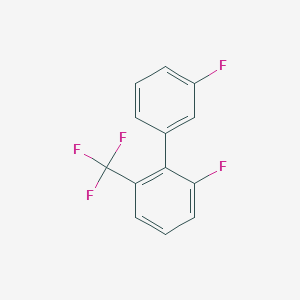
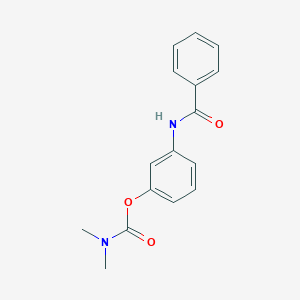
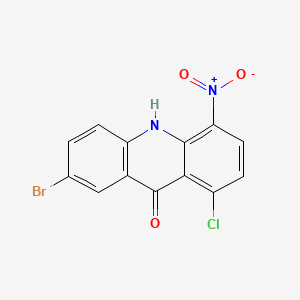
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)


![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
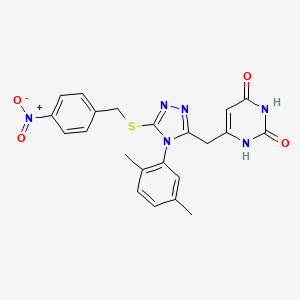
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)

![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
